4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)-
Description
4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)- (CAS 120270-05-5) is a pyrimidinone derivative characterized by a methylamino (-NHCH₃) substituent at position 6 and a methylthio (-SCH₃) group at position 2. The core structure is a pyrimidinone ring, a heterocyclic scaffold with nitrogen atoms at positions 1 and 3 and a ketone group at position 3. The molecular formula is inferred as C₆H₈N₃OS (molecular weight ≈ 170.21 g/mol) based on structural analysis of substituents and comparison with analogs .
Properties
IUPAC Name |
4-(methylamino)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-7-4-3-5(10)9-6(8-4)11-2/h3H,1-2H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQFYYPULSYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylamine and sodium methanethiolate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylamino or methylthio groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
6-(Methylamino)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Functional Group Variations
The table below summarizes key pyrimidinone analogs and their properties:
Key Comparative Analysis
Lipophilicity and Solubility
- The target compound’s methylamino and methylthio groups balance hydrophilicity and lipophilicity, making it more soluble in polar aprotic solvents than the fluorophenyl derivative but less hydrophilic than the 4-amino-6-hydroxy analog .
- The 6-(3-fluorophenyl) derivative (C₁₁H₉FN₂OS) exhibits high lipophilicity, ideal for blood-brain barrier penetration in CNS drug design .
Pharmacological Relevance
Biological Activity
4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)-, also known as 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrimidine family. This compound features a unique structure characterized by a methylamino group at position 6 and a methylthio group at position 2, which contribute to its biological activity and potential applications in medicinal chemistry.
- Chemical Formula : C6H9N3OS
- Molecular Weight : 171.22 g/mol
- Synonyms :
- 6-Amino-2-Methylthio-3-Methyluracil
- Nsc 57899
Antimicrobial Properties
Research has indicated that derivatives of pyrimidinones, including 4(3H)-pyrimidinone compounds, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated several pyrimidinone derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 25 µM, indicating potent antibacterial effects.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
| Compound C | 100 | S. aureus |
Anticancer Activity
The biological activity of 4(3H)-pyrimidinone derivatives extends to anticancer properties. Some studies have reported that these compounds can inhibit cancer cell proliferation by interfering with specific metabolic pathways.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in nucleotide synthesis or DNA replication. For instance, they may act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of pyrimidinone derivatives. One study found that certain compounds could elevate cGMP levels in the central nervous system, suggesting possible applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of 4(3H)-pyrimidinone, 6-(methylamino)-2-(methylthio)- is closely related to its structural features. The presence of both the methylamino and methylthio groups enhances its interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Methylthio)pyrimidin-4(3H)-one | Lacks methylamino group | Lower antibacterial activity |
| 6-(Methylamino)pyrimidin-4(3H)-one | Lacks methylthio group | Reduced efficacy in some assays |
| 2,4-Dimethylthio-6-methylaminopyrimidine | Additional methylthio groups | Enhanced activity in specific assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
